molecular formula C9H6BrN3O B14785937 N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine

N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine

Cat. No.: B14785937
M. Wt: 252.07 g/mol
InChI Key: SAGDWOSNXKALGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom at the 8th position and a hydroxylamine group at the 5th position of the quinoxaline ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine typically involves the bromination of quinoxaline derivatives followed by the introduction of the hydroxylamine group. One common method includes the reaction of 8-bromoquinoxaline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom enhances the compound’s ability to penetrate cell membranes and reach its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine is unique due to the specific positioning of the bromine and hydroxylamine groups on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits enhanced reactivity and potential for therapeutic use .

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H6BrN3O/c10-7-2-1-6(5-13-14)8-9(7)12-4-3-11-8/h1-5,14H

InChI Key

SAGDWOSNXKALGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C=NO)N=CC=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.